2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baloxavir marboxil involves multiple steps, starting from the preparation of key intermediates. One efficient method involves the use of a sulfonate resin solid acid catalyst under microwave conditions . This method significantly reduces reaction time and improves production efficiency. The intermediate compound, (±)-12aR-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-benzyloxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione, is synthesized and then converted to racemic baloxavir under microwave irradiation .
Industrial Production Methods
Industrial production of Baloxavir marboxil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of strong solid acids and microwave irradiation to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Baloxavir marboxil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions under specific conditions, although these are less common in its therapeutic use.
Substitution: Various substitution reactions can be performed to modify the chemical structure for research purposes.
Major Products
The primary product formed from the hydrolysis of Baloxavir marboxil is baloxavir acid, which is the active antiviral agent .
Scientific Research Applications
Baloxavir marboxil has a wide range of scientific research applications:
Mechanism of Action
Baloxavir marboxil exerts its effects by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein . This inhibition prevents the initiation of mRNA synthesis, thereby blocking viral replication . The compound targets the PA subunit of the viral RNA polymerase complex, which is essential for the virus’s life cycle .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir (Tamiflu): Another antiviral medication used to treat influenza, but it works by inhibiting neuraminidase.
Zanamivir (Relenza): Similar to oseltamivir, it inhibits neuraminidase and is used for treating influenza.
Peramivir (Rapivab): An intravenous neuraminidase inhibitor used for treating influenza.
Uniqueness
Baloxavir marboxil is unique in its mechanism of action as a cap-dependent endonuclease inhibitor, which distinguishes it from other antiviral drugs like oseltamivir, zanamivir, and peramivir that target neuraminidase . This novel mechanism allows it to be effective against strains of influenza that may be resistant to neuraminidase inhibitors .
Properties
Molecular Formula |
C24H20FN3O4S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(7-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C24H20FN3O4S/c25-17-6-3-5-14-16(17)13-33-19-7-2-1-4-15(19)21(14)28-20-12-32-11-10-26(20)24(31)22-23(30)18(29)8-9-27(22)28/h1-9,20-21,30H,10-13H2 |
InChI Key |
LEQYOJZXHSOSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=CC=C5)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.